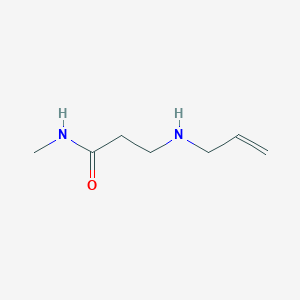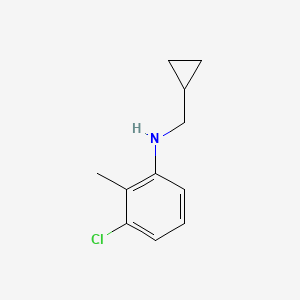![molecular formula C14H11FN2O2S B1437147 3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid CAS No. 1040631-71-7](/img/structure/B1437147.png)
3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
Übersicht
Beschreibung
The compound “3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid” is a derivative of imidazo[2,1-b]thiazole. It has been studied for its antiproliferative activities against different cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives were synthesized and tested for their in vitro antitumor effect . Another study reported the synthesis of imidazo[2,1-b]thiazole-based chalcone derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 1H-NMR and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a solution of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol was heated under reflux for 16 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the yield, melting point, and NMR data of some compounds have been reported .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has shown that imidazo[2,1-b]thiazole derivatives exhibit promising anticancer properties. Newly synthesized compounds with the imidazo[2,1-b]thiazole scaffold, containing fluorophenyl at position 6 and various other functional groups, have been evaluated for their cytotoxic activities against colon cancer and melanoma cell lines. These derivatives demonstrated superior activity compared to known anticancer agents, with specific compounds showing potent inhibitory effects against BRAF mutations involved in cancer progression (Mohammed S. Abdel‐Maksoud, Usama M. Ammar, & C. Oh, 2019).
Antimicrobial and Antituberculosis Activity
Imidazo[2,1-b]thiazole derivatives have also been explored for their antimicrobial and antituberculosis activities. Compounds synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide demonstrated significant antibacterial and antifungal effects, assessed through microbroth dilution techniques. These compounds have shown promising results in preliminary screenings against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis and other microbial infections (N. Güzeldemirci & O. Küçükbasmacı, 2010).
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, some imidazo[2,1-b][1,3]thiazine derivatives, modified with a pyridinyloxyl moiety, have been identified as potential anti-inflammatory agents. These compounds were synthesized and evaluated for their drug-like properties and anti-inflammatory activity in vivo, showing promising results for further development and research (Biointerface Research in Applied Chemistry, 2022).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various types of cancer cells .
Mode of Action
It has been suggested that similar compounds may induce apoptosis in cancer cells . This is often achieved through interactions with DNA and activation of caspases, which are enzymes that play essential roles in programmed cell death .
Biochemical Pathways
Similar compounds have been shown to induce apoptosis, suggesting that they may affect pathways related to cell survival and death .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against various types of cancer cells . Specifically, they have been shown to induce apoptosis, or programmed cell death, in these cells .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, it can bind to DNA and RNA, affecting the transcription and translation processes. The interactions of this compound with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, which are enzymes involved in the apoptotic pathway . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In normal cells, this compound exhibits lower cytotoxicity, suggesting a degree of selectivity towards cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, it inhibits the activity of kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . Additionally, this compound can intercalate into DNA, disrupting the normal function of DNA polymerases and other replication machinery. These interactions lead to changes in gene expression and ultimately affect cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific transporters . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria and nucleus, where it interacts with mitochondrial proteins and DNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments .
Eigenschaften
IUPAC Name |
3-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c15-10-3-1-9(2-4-10)12-7-17-11(5-6-13(18)19)8-20-14(17)16-12/h1-4,7-8H,5-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGANNLAQVATYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





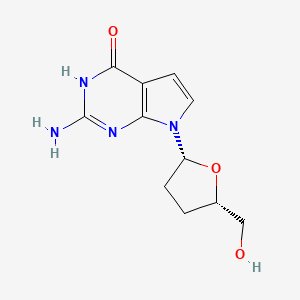
![9,10-dihydroxy-5-methoxy-2H-pyrano[2,3,4-kl]xanthen-2-one](/img/structure/B1437070.png)
![2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1437072.png)
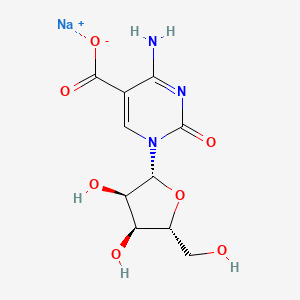
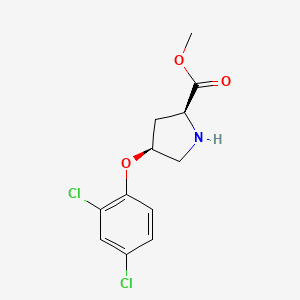

![N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline](/img/structure/B1437079.png)
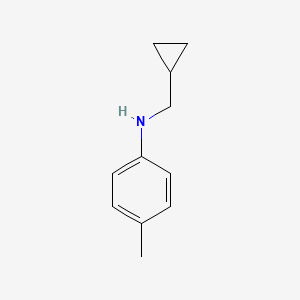
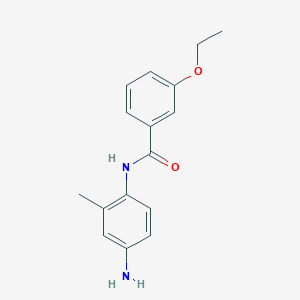
![5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid](/img/structure/B1437085.png)
